4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one
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Overview
Description
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), and it belongs to the class of cathinones, which are synthetic stimulants that have similar effects to amphetamines.
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of piperazine chrome-2-one derivatives, including 4-Hydroxy-1-(4-(pyridin-2-yloxy)piperazin-1-yl)phenyl)butan-1-one . Docking simulations revealed that the compound interacts with oxidoreductase enzymes, forming stable enzyme-inhibitor complexes through hydrophobic interactions.
- 4-Hydroxy-1-(4-(pyridin-2-yloxy)piperazin-1-yl)phenyl)butan-1-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibition activity. In vitro studies demonstrated effective 5-HT reuptake inhibition by several of these compounds .
Antibacterial Activity
Serotonin Reuptake Inhibition (SSRIs)
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin (5-ht) reuptake . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressants .
Mode of Action
This results in an increased concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites .
Biochemical Pathways
The compound’s interaction with the serotonin reuptake system affects the biochemical pathway of serotonin signaling. By inhibiting the reuptake of serotonin, it prolongs the action of serotonin in the synaptic cleft, leading to enhanced and prolonged signal transmission .
Pharmacokinetics
A compound with a similar structure was found to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
The inhibition of serotonin reuptake can lead to an overall increase in serotonin signaling, which can have various effects at the cellular level, including changes in gene expression, cell growth, and differentiation . This can result in an overall mood-enhancing effect, which is why similar mechanisms are targeted by many antidepressant drugs .
properties
IUPAC Name |
4-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(11-6-9-17-7-2-1-3-8-17)22-15-12-18(13-16-22)24-19-10-4-5-14-21-19/h1-5,7-8,10,14,18H,6,9,11-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIEOGUAVJQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.